molecular formula C17H17N5O3 B2456999 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide CAS No. 1396880-20-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

Cat. No. B2456999
CAS RN: 1396880-20-8
M. Wt: 339.355
InChI Key: YWAOHCNQQNJDGS-UHFFFAOYSA-N
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Description

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is currently pending regulatory status in the UK .


Molecular Structure Analysis

The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl . The International Chemical Identifier (InChI) is InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is persistent and has a high potential for particle-bound transport . It has a high alert for fish acute ecotoxicity . It is also a possible carcinogen and may have reproduction/development effects .

Scientific Research Applications

  • Polymeric Material Synthesis : Fleischmann et al. (2012) investigated the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. They developed water-soluble pH-sensitive linear polymers and cross-linked polymers that form hydrogels in aqueous solutions. These polymers demonstrate linear viscoelastic behavior depending on the concentration of the cross-linker (Fleischmann et al., 2012).

  • Anticancer Research : Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activities of certain benzamide derivatives. They found that some of these compounds showed higher anticancer activities than the reference drug, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).

  • Antiallergic Agents Development : Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to determine their effects on antiallergic activity. They found that certain compounds in this series were significantly more potent than existing antiallergic agents, indicating their potential use in antiallergic treatments (Honma et al., 1983).

  • Herbicide Development : Bao (2008) explored the synthesis of tetrazoles and oxadiazoles for their potential herbicidal activity. They synthesized various compounds and tested them for their efficacy in controlling certain weed species, contributing to the development of new herbicides (Bao, 2008).

  • Safe Chemical Synthesis Methods : Gutmann et al. (2012) developed safe and reliable methods for synthesizing 5-substitued-1H-tetrazoles using hydrazoic acid in a continuous flow reactor. This method represents a safer approach to handling potentially explosive chemicals in the synthesis of tetrazole-based compounds (Gutmann et al., 2012).

Safety and Hazards

Metyltetraprole has a moderate alert for being a possible carcinogen, having reproduction/development effects, and being a neurotoxicant .

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12(25-15-6-4-3-5-7-15)16(23)18-13-8-10-14(11-9-13)22-17(24)21(2)19-20-22/h3-12H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAOHCNQQNJDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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